molecular formula C17H21N7O2 B7130176 1-tert-butyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]pyrazole-4-carboxamide

1-tert-butyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]pyrazole-4-carboxamide

Cat. No.: B7130176
M. Wt: 355.4 g/mol
InChI Key: RRAXREOPTNDRKW-UHFFFAOYSA-N
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Description

1-tert-butyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a tetrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the methoxy group: This can be done through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the tetrazole ring: This step typically involves the reaction of an azide with a nitrile compound under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the tetrazole ring using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-tert-butyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl-N-[4-methoxyphenyl]pyrazole-4-carboxamide: Lacks the tetrazole ring.

    1-tert-butyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]pyrazole-3-carboxamide: Differing position of the carboxamide group.

    1-tert-butyl-N-[4-hydroxy-3-(5-methyltetrazol-1-yl)phenyl]pyrazole-4-carboxamide: Hydroxy group instead of methoxy.

Uniqueness

1-tert-butyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]pyrazole-4-carboxamide is unique due to the presence of both the methoxy group and the tetrazole ring, which can confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

1-tert-butyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2/c1-11-20-21-22-24(11)14-8-13(6-7-15(14)26-5)19-16(25)12-9-18-23(10-12)17(2,3)4/h6-10H,1-5H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAXREOPTNDRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=C(C=CC(=C2)NC(=O)C3=CN(N=C3)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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